molecular formula C14H18O2 B14461513 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane CAS No. 72030-70-7

5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane

Cat. No.: B14461513
CAS No.: 72030-70-7
M. Wt: 218.29 g/mol
InChI Key: RYURQFKFHVTVFW-CMDGGOBGSA-N
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Description

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is an organic compound with the molecular formula C12H16O2 It is a dioxane derivative characterized by the presence of a phenylethenyl group and two methyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane typically involves the reaction of 2-phenylethanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-p-cymene: A phytochemical with antifungal and antibacterial properties.

    5,5-Dimethyl-2-phenyl-1,3-dioxane: A structurally similar dioxane derivative without the phenylethenyl group.

Uniqueness

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

72030-70-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane

InChI

InChI=1S/C14H18O2/c1-14(2)10-15-13(16-11-14)9-8-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3/b9-8+

InChI Key

RYURQFKFHVTVFW-CMDGGOBGSA-N

Isomeric SMILES

CC1(COC(OC1)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(OC1)C=CC2=CC=CC=C2)C

Origin of Product

United States

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